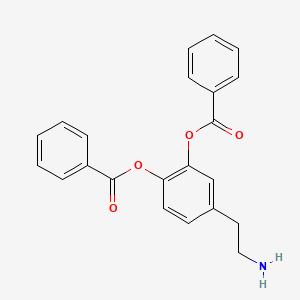

3,4-Dibenzoyl dopamine

Description

Historical Context and Initial Investigations of Dopamine (B1211576) Prodrugs and Derivatives

The journey toward developing effective dopamine prodrugs began with the recognition of dopamine's therapeutic limitations. Due to its hydrophilic nature and extensive metabolism in the periphery, dopamine administered systemically fails to reach the brain in sufficient quantities. mdpi.comwikipedia.org The seminal breakthrough in this area was the use of L-DOPA (levodopa), a metabolic precursor to dopamine. academie-sciences.fr Unlike dopamine, L-DOPA can be transported across the BBB via the large neutral amino acid (LAT1) transporter, where it is then converted to dopamine by the enzyme L-amino acid decarboxylase. wikipedia.org

While L-DOPA remains a cornerstone of Parkinson's disease therapy, its long-term use is associated with complications. This spurred further research into alternative dopamine delivery strategies. The 1970s and 1980s saw a surge in the synthesis and evaluation of various dopamine derivatives and prodrugs. The primary goal was to create lipophilic molecules that could passively diffuse across the BBB. Early efforts included the synthesis of numerous esters, amides, and other conjugates designed to mask the polar hydroxyl and amine groups of the dopamine molecule. mdpi.com These investigations laid the essential groundwork for the development of more complex and targeted prodrugs, including acylated derivatives like 3,4-Dibenzoyl dopamine.

| Prodrug/Derivative Type | Rationale | Example Compound(s) | Reference |

|---|---|---|---|

| Metabolic Precursor | Utilize endogenous transport systems to cross the BBB before conversion to dopamine. | L-DOPA | wikipedia.org |

| Lipophilic Esters | Increase lipid solubility to enhance passive diffusion across the BBB. | O,O'-Dipivaloyldopamine, 3,4-O-diesters | mdpi.comwikipedia.org |

| Amide Derivatives | Offer potentially greater stability compared to esters while increasing lipophilicity. | DA-PHEN (Dopamine-Phenylalanine conjugate) | academie-sciences.fr |

| Glycosyl Derivatives | Target glucose transporters (e.g., GLUT1) at the BBB for active transport. | Dopamine-glucose conjugates | google.com |

Rationale for O-Benzoylation of Catecholamines in Neurochemical Research

The specific strategy of O-benzoylation, which involves attaching benzoyl groups to the hydroxyl (-OH) groups on dopamine's catechol ring, is grounded in fundamental principles of medicinal chemistry. The primary rationale is to increase the lipophilicity (fat-solubility) of the dopamine molecule. mdpi.com The two benzoyl groups in this compound are bulky and nonpolar, effectively masking the polar catechol hydroxyls that hinder dopamine's passage across the lipid-rich BBB. mdpi.comwikipedia.org The expectation is that this increased lipophilicity would allow the prodrug to enter the brain, where esterase enzymes would then cleave the benzoyl esters, releasing the active dopamine molecule at its site of action.

Beyond enhancing brain penetration, benzoylation serves other purposes in chemical biology. The benzoyl group can act as a protecting group during multi-step chemical syntheses, preventing the reactive catechol hydroxyls from participating in unwanted side reactions. researchgate.netdb-thueringen.de Furthermore, derivatization with benzoyl chloride is a well-established technique in analytical neurochemistry. acs.orgresearchgate.netbiorxiv.orgresearchgate.net This process improves the chromatographic retention and mass spectrometric detection of polar neurochemicals like dopamine and its metabolites, allowing for more sensitive and reliable quantification in complex biological samples such as brain microdialysates. acs.orgresearchgate.net

Overview of Academic Research Trajectories for this compound

Academic investigation into this compound as a potential prodrug is exemplified by research conducted in the late 1980s. A key study evaluated both mono- and dibenzoyl esters of dopamine for their potential to act as CNS-targeted prodrugs. acs.orgresearchgate.net This research was part of a broader effort to create lipophilic derivatives of dopamine that could effectively deliver the neurotransmitter to the brain. mdpi.com

The synthesis of this compound involves the reaction of dopamine with benzoyl chloride, leading to the formation of ester linkages at the 3- and 4-positions of the catechol ring. Subsequent preclinical studies aimed to determine if this derivatization would lead to increased dopamine levels in the brain following systemic administration. Research on analogous compounds, such as the dibenzoyl ester derivative of the dopamine agonist 6,7-ADTN, showed that this strategy could indeed increase brain concentrations of the active agent by approximately fivefold compared to administering the non-esterified compound. mdpi.com

While the initial hypothesis for this compound was promising, the ultimate success of such a prodrug depends on a delicate balance: it must be stable enough to reach the CNS but readily hydrolyzed by brain esterases to release dopamine. The research trajectory for this specific compound appears to have been primarily focused on this initial proof-of-concept evaluation. More recent patent literature indicates a continued interest in this compound derivatives, particularly for specialized applications such as ophthalmic formulations where local delivery and penetration through ocular tissues are desired. google.comgoogle.com This suggests that while it may not have progressed as a systemic treatment for conditions like Parkinson's disease, the chemical properties of this compound continue to be explored in other therapeutic contexts.

| Derivative | Key Research Question | Reported Finding/Observation | Reference |

|---|---|---|---|

| This compound | Can it act as a potential prodrug for dopamine in the CNS? | Evaluated as part of a study on mono- and dibenzoyl esters of dopamine. Mentioned in subsequent literature as a dopamine prodrug. | google.comacs.orgresearchgate.net |

| Dibenzoyl-ester of 6,7-ADTN | Does dibenzoylation increase brain levels of the active dopamine agonist? | Administration of the dibenzoyl prodrug resulted in brain levels of ADTN that were about 5 times higher than when non-esterified ADTN was given. | mdpi.com |

| Benzoyl Chloride Derivatization | Can it be used for sensitive analysis of neurochemicals? | Enables simultaneous analysis of dopamine and its key metabolites (DOPAL, DOPAC, HVA) by improving chromatographic resolution and detection. | acs.orgresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

48216-85-9 |

|---|---|

Molecular Formula |

C22H19NO4 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

[4-(2-aminoethyl)-2-benzoyloxyphenyl] benzoate |

InChI |

InChI=1S/C22H19NO4/c23-14-13-16-11-12-19(26-21(24)17-7-3-1-4-8-17)20(15-16)27-22(25)18-9-5-2-6-10-18/h1-12,15H,13-14,23H2 |

InChI Key |

SOLDHABFOYNUBA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCN)OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCN)OC(=O)C3=CC=CC=C3 |

Synonyms |

3,4-dibenzoyl dopamine DBDA dopamine 3,4-benzoyl este |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3,4 Dibenzoyl Dopamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. acs.org

For 3,4-Dibenzoyl dopamine (B1211576), ¹H NMR would show characteristic signals for the aromatic protons of the dopamine catechol ring and the two benzoyl groups, as well as the protons of the ethylamine (B1201723) side chain. The chemical shifts and coupling constants of the aromatic protons on the catechol ring would confirm the 3,4-disubstitution pattern.

¹³C NMR would provide the number of unique carbon atoms and their chemical environments. The presence of signals corresponding to the carbonyl carbons of the ester groups (around 165 ppm) and the aromatic carbons would be key indicators of a successful benzoylation. mdpi.com

Expected NMR Data for 3,4-Dibenzoyl Dopamine:

¹H NMR: Signals for aromatic protons (benzoyl and catechol rings), and two triplets for the -CH2-CH2-NH2 side chain. mdpi.com

¹³C NMR: Signals for carbonyl carbons, aromatic carbons (both substituted and unsubstituted), and aliphatic carbons of the side chain. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to obtain information about its structure through fragmentation patterns. google.comlcms.cz For this compound (C₂₂H₁₉NO₄), the expected molecular weight is approximately 361.4 g/mol . nih.gov

Electron Impact (EI) or Electrospray Ionization (ESI) can be used to ionize the molecule. google.com In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 362.4. Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion. A characteristic fragment ion would be the benzoyl cation at m/z 105, resulting from the cleavage of the ester bond. nih.gov Other fragments would arise from the cleavage of the ethylamine side chain. libretexts.org This fragmentation pattern provides strong evidence for the presence of the dibenzoyl structure. lcms.cznih.gov

| Ion | m/z (expected) | Interpretation |

| [M+H]⁺ | 362.4 | Molecular ion of this compound |

| [C₇H₅O]⁺ | 105 | Benzoyl cation, characteristic of benzoylated compounds nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of the synthesized this compound and for separating it from any unreacted starting materials or side products. nih.gov

A reversed-phase HPLC method would typically be employed, using a C18 column. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer or water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsqu.edu.om The compound would be detected using a UV detector, likely at a wavelength around 280 nm, which is an absorption maximum for dopamine and its derivatives. sielc.com

The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A single, sharp peak indicates a high degree of purity. The retention time of the compound is characteristic under specific HPLC conditions and can be used for identification when compared to a reference standard. helixchrom.com The increased lipophilicity of the dibenzoyl derivative compared to dopamine would result in a longer retention time in a reversed-phase system. wikipedia.org

Synthesis of Derivatized this compound Analogues for Mechanistic Research

The core structure of this compound, with its catechol and ethylamine moieties, provides multiple sites for chemical modification. The synthesis of its derivatized analogues leverages established chemical reactions, adapting them to the specific properties of the parent molecule and the desired tag or label.

Isotopic labeling is an indispensable tool for tracing the metabolic pathways of compounds within a biological system. mdpi.com By replacing specific atoms with their heavier, non-radioactive isotopes, researchers can track the biotransformation of the parent molecule and identify its metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mlrip.ac.in

For this compound, common isotopic labeling strategies would involve the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

Deuterium (²H) Labeling: Deuterium can be introduced into the this compound molecule at various positions. For instance, deuterium atoms can be incorporated into the ethylamine side chain or onto the aromatic rings of the benzoyl groups. The use of deuterium-labeled compounds is particularly valuable in metabolic studies to understand the kinetics of enzymatic reactions and to serve as internal standards in quantitative mass spectrometry. acs.org

Carbon-13 (¹³C) Labeling: The carbon backbone of this compound can be enriched with ¹³C. This can be achieved by starting the synthesis with ¹³C-labeled precursors of dopamine or benzoic acid. For example, using ¹³C₆-labeled glucose as a precursor in a biological system that synthesizes dopamine can lead to the formation of ¹³C-labeled dopamine, which can then be benzoylated. mdpi.comnih.gov ¹³C-labeled analogues are instrumental in elucidating the fragmentation patterns in mass spectrometry, aiding in the structural identification of metabolites.

Nitrogen-15 (¹⁵N) Labeling: The nitrogen atom in the ethylamine side chain is a prime target for ¹⁵N labeling. Synthesizing this compound with a ¹⁵N-labeled dopamine precursor allows for precise tracking of the nitrogen-containing fragments during metabolism.

The general approach for synthesizing these labeled compounds involves a multi-step process that starts with commercially available isotopically labeled precursors. These precursors are then carried through a synthetic sequence to yield the final labeled this compound analogue.

| Isotope | Position of Labeling | Precursor Example | Application |

| ²H (Deuterium) | Ethylamine side chain, Aromatic rings | Deuterated dopamine or benzoyl chloride | Metabolic stability studies, Internal standard for MS |

| ¹³C (Carbon-13) | Catechol ring, Ethylamine chain, Benzoyl groups | ¹³C-labeled dopamine, ¹³C-labeled benzoic acid | Metabolite identification, Flux analysis |

| ¹⁵N (Nitrogen-15) | Amino group of the ethylamine side chain | ¹⁵N-labeled dopamine | Tracking nitrogen fate in metabolism |

This table is generated based on established principles of isotopic labeling in metabolic research.

To visualize and quantify the interaction of this compound with its biological targets, such as dopamine receptors, fluorescent or affinity tags can be chemically attached to the molecule. These tagged analogues serve as probes in a variety of experimental techniques, including fluorescence microscopy, flow cytometry, and affinity purification. researchgate.netnih.gov

Fluorescent Tagging: A fluorescent tag, or fluorophore, is a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. By attaching a fluorophore to this compound, its localization and binding to receptors on the surface of living cells can be visualized. elifesciences.orgnih.gov The synthesis of a fluorescently tagged analogue would typically involve modifying the this compound structure to include a reactive handle, such as an amine or a carboxylic acid, which can then be coupled to a fluorophore. Common fluorophores used in these applications include cyanine (B1664457) dyes (e.g., Cy3B) and rhodamine. researchgate.net The choice of fluorophore and the linker used to attach it to the pharmacophore are critical to ensure that the binding affinity of the ligand to its target is not significantly compromised. d-nb.info

Affinity Tagging and Photoaffinity Probes: Affinity tagging involves the incorporation of a molecule that can be used for purification, such as biotin, or a photoreactive group for covalent cross-linking to the target protein. mdpi.com Photoaffinity labeling is a powerful technique to identify the specific binding site of a ligand on its receptor. nih.gov A photoaffinity probe based on this compound would include three key components: the this compound pharmacophore, a photoreactive group (e.g., a benzophenone (B1666685) or a diazirine), and a reporter tag (e.g., an alkyne or an azide (B81097) for click chemistry, or biotin). chemrxiv.org Upon binding to the receptor, the photoreactive group is activated by UV light, forming a covalent bond with the receptor. The reporter tag then allows for the detection and isolation of the receptor-ligand complex. nih.gov

The design and synthesis of these probes require careful consideration of the structure-activity relationship to maintain high affinity for the target receptor. nih.gov

| Tag Type | Example Tag | Linker Chemistry | Application |

| Fluorescent | Cyanine dyes (Cy3B), Rhodamine | Amide bond, Click chemistry | Live-cell imaging, Receptor localization studies researchgate.netd-nb.info |

| Affinity | Biotin, Alkyne/Azide | Amide bond, Ether linkage | Affinity purification of target proteins, Proteomics chemrxiv.org |

| Photoaffinity | Benzophenone, Diazirine | Amide bond, Ether linkage | Covalent labeling of binding sites, Target identification nih.govmdpi.com |

This table is generated based on established principles of fluorescent and affinity probe design.

Molecular Pharmacological Mechanisms and Receptor Interactions of 3,4 Dibenzoyl Dopamine

Dopamine (B1211576) Receptor Subtype Binding Profiles and Selectivity

The affinity of 3,4-Dibenzoyl dopamine for various dopamine receptor subtypes is a critical determinant of its pharmacological effects. The subsequent sections delve into the specifics of its binding to D1-like and D2-like receptor families.

Currently, specific radioligand binding assay data for this compound with D1 and D5 receptors is not extensively detailed in publicly available literature. As a prodrug, it is designed to be metabolized to dopamine, which then acts on these receptors. The affinity of dopamine itself for D1-like receptors is well-established and serves as the benchmark for the activity of its prodrugs following conversion.

Similar to the D1-like receptors, direct binding affinity data for this compound at D2, D3, and D4 receptors from radioligand binding assays are not readily found in current research. The pharmacological activity is primarily attributed to its conversion to dopamine. Dopamine exhibits a high affinity for D2-like receptors, and this interaction is central to its physiological and therapeutic effects.

Competitive binding studies are instrumental in understanding the relative affinity of a ligand compared to endogenous molecules or other known compounds. In the context of this compound, such studies would typically involve assessing its ability to displace a radiolabeled ligand, such as [³H]dopamine or other selective antagonists, from dopamine receptors. As a dopamine prodrug, its direct competitive binding capacity is expected to be low, with its primary interaction occurring post-conversion to dopamine. google.com

Investigation of Ligand-Receptor Conformational Dynamics

The study of ligand-receptor conformational dynamics seeks to understand how the binding of a ligand like dopamine (derived from this compound) induces changes in the three-dimensional structure of the receptor. These conformational shifts are crucial for initiating downstream signaling events. Advanced techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling are employed to visualize and analyze these dynamic interactions. For dopamine receptors, agonist binding is known to stabilize an active conformation, which facilitates the coupling of the receptor to intracellular G proteins.

Intracellular Signaling Cascades Modulated by this compound

The ultimate effect of receptor binding is the modulation of intracellular signaling pathways. For dopamine receptors, a key pathway involves the enzyme adenylyl cyclase and the subsequent production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

The interaction of dopamine (following its release from this compound) with its receptor subtypes has distinct effects on adenylyl cyclase activity.

D1-like Receptors (D1 and D5): These receptors are coupled to the Gαs/olf family of G proteins. Upon dopamine binding, this G protein stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cAMP.

D2-like Receptors (D2, D3, and D4): These receptors are coupled to the Gαi/o family of G proteins. Dopamine binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.

Assays to measure cAMP production, such as enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based assays, are standard methods to quantify the functional consequences of dopamine receptor activation. The net effect of this compound on cAMP levels in a given cell or tissue will depend on the relative expression and distribution of D1-like and D2-like receptor subtypes.

G Protein Coupling and Activation Studies

Direct experimental studies on the G protein coupling and activation specifically for this compound are not extensively available in peer-reviewed literature. As a prodrug, this compound itself is not expected to directly interact with and activate dopamine receptors. Its pharmacological activity is contingent upon the in vivo hydrolysis of its benzoyl esters to release the active neurotransmitter, dopamine. google.com

The released dopamine subsequently interacts with dopamine receptors, which are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families of G protein-coupled receptors (GPCRs). The activation of these receptors by dopamine initiates intracellular signaling cascades through coupling to heterotrimeric G proteins.

D1-like Receptors (D1 and D5): These receptors primarily couple to Gαs/olf G proteins. Dopamine binding to D1-like receptors leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream protein targets.

D2-like Receptors (D2, D3, and D4): These receptors couple to Gαi/o G proteins. The binding of dopamine to D2-like receptors inhibits the activity of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the Gβγ subunits of the Gαi/o protein can modulate the activity of other effector proteins, such as ion channels.

The differential coupling of dopamine receptors to various G proteins underlies the diverse physiological and behavioral effects of dopamine. The table below summarizes the G protein coupling and primary signaling pathways for dopamine receptors, which are the ultimate targets of this compound following its conversion.

| Receptor Family | Subtypes | Primary G Protein Coupled | Primary Effector | Intracellular Response |

| D1-like | D1, D5 | Gαs/olf | Adenylyl Cyclase | ↑ cAMP |

| D2-like | D2, D3, D4 | Gαi/o | Adenylyl Cyclase | ↓ cAMP |

This table presents the established G protein coupling for dopamine receptors, which are activated by dopamine released from this compound.

Beta-Arrestin Recruitment and Receptor Internalization

Specific research detailing the direct recruitment of β-arrestin and subsequent receptor internalization by this compound is not present in the available scientific literature. The interaction with the β-arrestin pathway is a function of its active metabolite, dopamine, binding to dopamine receptors.

Upon activation by an agonist such as dopamine, G protein-coupled receptors (GPCRs), including dopamine receptors, are phosphorylated by GPCR kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins (β-arrestin 1 and β-arrestin 2). The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, a process known as desensitization, which attenuates G protein-mediated signaling.

Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling independent of G proteins and promoting the internalization of the receptor from the cell surface via clathrin-mediated endocytosis. This internalization process is crucial for receptor dephosphorylation and resensitization, as well as for initiating distinct signaling cascades.

Studies have demonstrated that dopamine induces the recruitment of β-arrestin2 to the D2 dopamine receptor. The characteristics of β-arrestin recruitment can vary between different agonists, leading to the concept of "biased agonism," where a ligand may preferentially activate either the G protein-dependent or the β-arrestin-dependent signaling pathway.

The table below provides a summary of agonist-induced β-arrestin recruitment to the D2 receptor, which would be the relevant pathway engaged by dopamine derived from this compound.

| Agonist | Receptor | Assay | Result | Reference |

| Dopamine | Human D2 | BRET | Full agonist for β-arrestin2 recruitment | |

| Quinpirole | Human D2 | BRET | Full agonist for β-arrestin2 recruitment | |

| Pramipexole | Human D2 | BRET | Full agonist for β-arrestin2 recruitment |

BRET: Bioluminescence Resonance Energy Transfer. This table illustrates the ability of known dopamine agonists to recruit β-arrestin, a process expected to be initiated by dopamine released from this compound.

Enzyme Interactions and Biotransformation Pathways Relevant to In Vitro and In Vivo Research

The biotransformation of this compound is a critical determinant of its pharmacological activity, primarily involving its conversion to dopamine and the subsequent metabolism of dopamine.

Esterase-Mediated Hydrolysis of Benzoyl Moieties

This compound is designed as a prodrug, a biologically inactive compound that is metabolized in the body to produce the active drug. google.com The primary pathway for its activation is the hydrolysis of the two benzoyl ester linkages. This reaction is catalyzed by various esterase enzymes present in the body, such as carboxylesterases, which cleave the ester bonds to release dopamine and two molecules of benzoic acid. This enzymatic conversion allows for the controlled release of dopamine. The rate of hydrolysis can be influenced by the specific esterases present in different tissues.

Monoamine Oxidase (MAO) Substrate Activity and Inhibition

This compound itself is not expected to be a substrate for Monoamine Oxidase (MAO) due to the protection of the catechol hydroxyl groups by the benzoyl esters. However, the dopamine released from its hydrolysis is a well-established substrate for both isoforms of MAO, MAO-A and MAO-B.

MAO catalyzes the oxidative deamination of dopamine, converting it into 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). DOPAL is then further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC). This enzymatic degradation is a major pathway for the inactivation of dopamine in the brain. Therefore, the efficacy and duration of action of dopamine released from this compound are influenced by the activity of MAO.

The table below shows the affinity of dopamine for MAO isoforms.

| Enzyme | Substrate | K_m or K_i value (µM) |

| MAO-A | Dopamine | 21 ± 1 |

| MAO-B | Dopamine | 570 ± 120 |

Data from a study using the MAO-Glo™ Assay. These values represent the substrate affinity of dopamine, the active metabolite of this compound, for MAO enzymes.

Catechol-O-Methyltransferase (COMT) Interactions

Similar to its interaction with MAO, this compound is not a direct substrate for Catechol-O-Methyltransferase (COMT) because its catechol hydroxyl groups are masked. COMT specifically catalyzes the methylation of a catechol structure.

Once this compound is hydrolyzed to dopamine, the exposed catechol group of dopamine becomes a substrate for COMT. COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of dopamine to form 3-methoxytyramine. Alternatively, COMT can act on DOPAC, the metabolite of dopamine formed by MAO, to produce homovanillic acid (HVA). COMT plays a significant role in the metabolism of dopamine, particularly in brain regions with lower expression of dopamine transporters.

Biological Activities and Mechanistic Studies of 3,4 Dibenzoyl Dopamine in Cellular and Animal Models

In Vitro Cellular Model Systems for Pharmacological Characterization

Detailed in vitro studies are fundamental to characterizing the pharmacological profile of a novel compound. However, no specific research has been published detailing the use of such models for 3,4-Dibenzoyl dopamine (B1211576).

Receptor Expression Systems (e.g., HEK293, CHO cells) for Functional Assays

Information regarding the use of human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells to study 3,4-Dibenzoyl dopamine is not available in the current body of scientific literature. These cell lines are industry-standard tools for expressing specific dopamine receptor subtypes (e.g., D1, D2) to assess a compound's binding affinity, potency, and efficacy in a controlled environment. The absence of such studies means that the fundamental interaction of this compound with dopamine receptors has not been publicly characterized.

Primary Neuronal Cultures and Synaptosomal Preparations for Neurotransmitter Release Studies

There is no published research on the effects of this compound on primary neuronal cultures or synaptosomal preparations. These models are crucial for understanding how a compound modulates neurotransmitter release and reuptake at the synapse. Studies using these systems would be necessary to determine if this compound, or its metabolites, directly influences the machinery responsible for dopamine trafficking.

Cell-Based Assays for Gene Expression and Protein Phosphorylation

The impact of this compound on intracellular signaling pathways remains uninvestigated, as no studies on its effects on gene expression or protein phosphorylation have been reported. Such assays would be vital for elucidating the downstream consequences of receptor activation, providing insight into the compound's potential long-term effects on neuronal function.

In Vivo Preclinical Animal Model Investigations of Dopaminergic System Modulation

Preclinical animal models are essential for evaluating the systemic effects of a compound and its potential therapeutic utility. However, no in vivo studies for this compound have been published.

Locomotor Activity and Stereotypy Studies for Central Dopaminergic Function

There is a lack of data from studies investigating the effects of this compound on locomotor activity or stereotyped behaviors in animal models. These behavioral assays are standard for assessing the central effects of dopaminergic agents. An increase in locomotor activity, for instance, can indicate enhanced dopamine signaling.

Microdialysis Techniques for Extracellular Neurotransmitter Dynamics

No published research has utilized in vivo microdialysis to measure extracellular levels of dopamine and its metabolites following the administration of this compound. This technique provides real-time information on how a compound affects neurotransmitter concentrations in specific brain regions, offering a direct measure of its in vivo neurochemical effects.

Electrophysiological Recordings of Neuronal Excitability in Dopaminergic Pathways

Comprehensive searches of available scientific literature did not yield specific studies on the electrophysiological effects of this compound on the neuronal excitability within dopaminergic pathways. While extensive research exists on the electrophysiological properties of dopaminergic neurons and the effects of dopamine and various dopamine receptor agonists and antagonists, no dedicated studies investigating the direct impact of this compound on action potential firing, membrane potential, or ion channel function in these neurons have been identified.

General electrophysiological studies on dopaminergic neurons, which are primarily located in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA), have characterized their spontaneous pacemaker-like firing patterns. nih.govbiorxiv.org This activity is crucial for maintaining basal dopamine levels in target regions like the striatum and prefrontal cortex, influencing motor control, motivation, and reward processing. mdpi.compnas.org The excitability of these neurons is modulated by a complex interplay of intrinsic ion channels and synaptic inputs, and can be altered by various pharmacological agents. plos.orgpnas.org For instance, dopamine itself, acting on D2-like autoreceptors, typically reduces the firing frequency of dopaminergic neurons through the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. plos.org

However, without specific experimental data on this compound, it is not possible to detail its effects on these electrophysiological properties. Such studies would typically involve techniques like patch-clamp recordings in brain slices containing the SNc or VTA, or in vivo single-unit recordings in animal models. These experiments would be necessary to determine if this compound alters firing rates, patterns (e.g., tonic vs. phasic firing), action potential waveforms, or the activity of specific ion channels that govern neuronal excitability.

Utilization of this compound as a Pharmacological Probe in Neurobiological Research

Based on available scientific literature, there is no evidence to suggest that this compound is currently or has been utilized as a standard pharmacological probe in neurobiological research. Pharmacological probes are essential tools for dissecting the roles of specific receptors, enzymes, or transporters in physiological and pathological processes. These molecules typically exhibit high potency and selectivity for their target.

While numerous compounds have been developed and used as pharmacological probes for the dopaminergic system—for example, selective agonists and antagonists for different dopamine receptor subtypes (D1-D5) or inhibitors of the dopamine transporter (DAT)—this compound does not appear among them in published research. nih.gov The development of such probes often involves extensive structure-activity relationship (SAR) studies to optimize affinity and selectivity for the intended molecular target. nih.gov

Research in neurobiology frequently employs techniques like in vivo microdialysis to measure neurotransmitter levels in specific brain regions. nih.gov In some analytical chemistry methods associated with microdialysis, derivatizing agents like benzoyl chloride are used to enhance the detection of neurochemicals, including dopamine and its metabolites, by liquid chromatography-mass spectrometry (LC-MS). researchgate.net It is important to distinguish this analytical application of benzoyl chloride from the use of this compound as a pharmacological tool to perturb biological systems.

Structure Activity Relationship Sar and Ligand Design Principles for Dibenzoyl Dopamine Analogues

Impact of Benzoyl Substitutions on Receptor Affinity and Selectivity

The nature and position of substituents on the benzoyl rings of dibenzoyl dopamine (B1211576) analogues are critical determinants of their affinity and selectivity for dopamine receptor subtypes (D1, D2, D3, etc.).

Research into related scaffolds like benzoylpiperidines and other dopamine analogues provides valuable insights. For instance, the introduction of specific substituents on the aromatic ring can drastically alter receptor interaction. Studies on 2-(benzoyl)piperidines, which are structural hybrids of methylphenidate and pentedrone, have shown that 3,4-dichloro substitution on the aryl ring results in a potent and selective dopamine transporter (DAT) inhibitor. researchgate.net This suggests that electron-withdrawing groups on the benzoyl rings of a dibenzoyl dopamine scaffold could enhance affinity for specific dopamine-related targets. researchgate.net

Furthermore, in other classes of dopamine receptor ligands, such as N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols, aryl ring substitutions have led to high-affinity D2R/D3R ligands. nih.gov The replacement of a phenyl ring with a benzofurylmethyl group, for example, significantly improved D3 receptor binding affinity. nih.gov This highlights that the aromatic system's electronic properties and its potential for specific interactions, like hydrogen bonding or pi-stacking, are crucial.

The following table summarizes the effects of various substitutions on receptor affinity based on findings from related compound series.

| Compound Series | Substitution | Observed Effect | Receptor Target(s) |

| 2-(Benzoyl)piperidines | 3,4-Dichloro on aryl ring | Increased potency and selectivity | Dopamine Transporter (DAT) researchgate.net |

| N-substituted tropanes | 3-Benzofurylmethyl | High affinity, improved D3 binding | D2R/D3R nih.gov |

| Arylpiperazines | p-Fluorobenzoyl | High 5-HT2A affinity, low D2 affinity | 5-HT2A, D2 mdpi.com |

| Phenylpiperidines | N-n-propyl substitution | Effective for dopaminergic activity | Dopamine Receptors acs.org |

Stereochemical Considerations and Enantiomeric Activity Profiles of Analogues

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. For dopamine receptor ligands, the spatial arrangement of atoms can lead to significant differences in the pharmacological profiles of enantiomers, with one often being a potent agonist and the other an antagonist or having significantly lower affinity. nih.gov

Studies on various dopamine receptor agonists and antagonists have consistently shown that chirality is a key factor. For example, in aporphine (B1220529) analogues like 11-hydroxy-N-n-propylnoraporphine (11-OH-NPa), the (R)-enantiomer acts as a potent dopamine agonist, whereas the (S)-enantiomer is a dopamine antagonist. nih.gov This enantioselectivity is a common theme among dopamine ligands, where the three-dimensional structure must align precisely with the receptor's binding pocket. nih.gov The active enantiomer of dinapsoline, a rigid dopamine analogue, was found to be the (+)-enantiomer with an R absolute configuration, which was responsible for the majority of the D1 receptor agonist activity. acs.org

For flexible molecules, the energy required to adopt the biologically active conformation is a critical factor. nih.gov Rigid analogues, which are "frozen" in an optimal conformation, often exhibit higher affinity. nih.gov This principle is crucial in the design of dibenzoyl dopamine analogues. Introducing chiral centers, either on the dopamine backbone or through asymmetric substitutions on the benzoyl rings, would likely result in enantiomers with distinct activity profiles.

Research has demonstrated that increasing molecular complexity by adding chiral centers can lead to more selective and potent dopamine reuptake inhibitors. mdpi.com The separation and individual testing of stereoisomers are therefore essential to fully characterize the pharmacological potential of any new dibenzoyl dopamine analogue and to optimize its therapeutic profile. mdpi.com

| Compound Pair | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Receptor |

| 11-OH-NPa | Potent Agonist | Antagonist | Dopamine nih.gov |

| Apomorphine | Agonist | Weak Antagonist/Inactive | Dopamine nih.gov |

| 3-PPP | Agonist/Antagonist (depending on context) | Agonist/Antagonist (depending on context) | Dopamine nih.gov |

| Dinapsoline | Full D1 Agonist | Inactive at D1 | Dopamine D1 acs.org |

Modifications to the Dopamine Backbone and Resulting Pharmacological Effects

Altering the core structure of dopamine—the phenethylamine (B48288) backbone—in dibenzoyl dopamine analogues can profoundly impact their pharmacological properties. Key modifications include N-substitution on the amine, changes to the ethyl chain, and alterations to the catechol hydroxyl groups (which are esterified in 3,4-dibenzoyl dopamine).

N-substitution is a well-established strategy for modulating dopamine receptor affinity and selectivity. In studies of various dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN) analogues, N,N-disubstituted compounds were found to be active dopamine agonists, while N-monosubstituted versions were inactive. nih.gov Specifically, having one N-n-propyl group often led to higher potency, but adding a second alkyl group larger than propyl tended to reduce or eliminate the effect. nih.gov This suggests that for dibenzoyl dopamine analogues, the size and nature of substituents on the nitrogen atom are critical for optimal interaction with the receptor.

Modifying the ethylamine (B1201723) side chain, for instance by incorporating it into a ring system, creates more rigid structures that can enhance receptor selectivity. Replacing the piperidine (B6355638) ring in one ligand series with a tropane (B1204802) ring reversed the selectivity from D2-preferring to D3-preferring. nih.gov This demonstrates that conformational constraint of the dopamine backbone is a powerful tool for tuning receptor subtype selectivity.

The catechol hydroxyls are essential for the activity of dopamine itself. In this compound, these are masked by benzoyl esters. While this modification can affect properties like bioavailability and metabolic stability, the ability of these esters to be hydrolyzed in vivo to release the active catechol moiety could be a key aspect of their mechanism. The design of bitopic ligands, which can engage both the primary binding site and a secondary or allosteric site, often involves a secondary pharmacophore (SP) attached via a linker. uni-duesseldorf.de The dibenzoyl portion of these molecules could potentially interact with regions outside the primary orthosteric binding pocket, influencing affinity and functional activity.

| Modification | Structural Change | Pharmacological Consequence | Example Series |

| N-Substitution | Addition of one or two alkyl/aryl groups to the nitrogen | Modulates potency and efficacy; N,N-disubstitution can confer agonist activity nih.gov | 6,7-ADTN Analogues |

| Conformational Constraint | Incorporating the ethylamine chain into a ring (e.g., tropane) | Can reverse or enhance receptor subtype selectivity nih.gov | Tropane vs. Piperidine Analogues |

| Backbone Replacement | Replacing piperidine with piperazine | Can alter selectivity profiles between different receptor families (e.g., dopamine vs. serotonin) nih.gov | Arylpiperazines |

| Hydroxyl Masking | Esterification of catechol hydroxyls (as in dibenzoyl dopamine) | Affects physicochemical properties; may act as a prodrug | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For dopamine receptor ligands, QSAR models are invaluable for predicting the affinity and selectivity of novel analogues, thereby guiding synthetic efforts and streamlining the drug discovery process.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods build a statistical model by aligning a series of ligands and calculating their steric and electrostatic fields. nih.govmdpi.com The resulting contour maps visualize regions where modifications to the molecular structure would likely enhance or decrease activity. mdpi.com

For example, a CoMFA study on a series of dopamine D2 receptor antagonists revealed specific regions where bulky substituents were favored and others where they were detrimental. nih.gov The model also identified areas where negative or positive charges would be beneficial, providing clear guidance for designing more potent compounds. nih.gov Such models have been successfully developed for diverse sets of D1 and D2 antagonists, achieving high predictive accuracy with cross-validated R² (q²) values often exceeding 0.5, which is considered statistically significant. capes.gov.brmdpi.commdpi.com

The success of these models indicates that there are intrinsic structure-activity relationships within groups of dopamine ligands that can be mathematically described. capes.gov.br Key statistical parameters used to validate QSAR models include:

q² (cross-validated R²): A measure of the model's internal predictive ability. A value > 0.5 is generally considered good. mdpi.com

R² (non-cross-validated R²): A measure of how well the model fits the training data. Values are typically close to 1.0 for a good model. mdpi.com

Standard Error of Estimate (SEE): Indicates the precision of the predictions. mdpi.com

The development of a robust QSAR model for dibenzoyl dopamine analogues would require a dataset of compounds with experimentally determined receptor binding affinities. By analyzing descriptors such as molecular shape, electrostatic potential, and hydrophobicity, a predictive model could be generated to guide the synthesis of new derivatives with optimized receptor interaction profiles. nih.govmdpi.com

| QSAR Method | Key Descriptors | Typical Predictive Metric (q²) | Application |

| CoMFA | Steric and Electrostatic Fields | 0.57 - 0.76 capes.gov.brmdpi.com | Predicting D1/D2 antagonist activity |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond fields | 0.60 - 0.64 mdpi.commdpi.com | Identifying key interaction fields for D3 ligands |

| GA-PLS | 2D Topological Descriptors | 0.73 capes.gov.br | Predicting D1 antagonist activity from 2D structure |

| k-NN | 2D Topological Descriptors | 0.79 capes.gov.br | Classifying active vs. inactive compounds |

Advanced Analytical Methodologies for 3,4 Dibenzoyl Dopamine Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods are fundamental for isolating and measuring 3,4-Dibenzoyl dopamine (B1211576) in complex biological samples. The inherent challenges of trace-level detection and matrix interference are addressed by high-resolution separation techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the quantitative determination of dopamine and its derivatives, including 3,4-Dibenzoyl dopamine, in various biological matrices. researchgate.netscirp.org The use of derivatization agents, such as benzoyl chloride, can significantly enhance the chromatographic retention and detection sensitivity of polar molecules like dopamine. umich.eduacs.orgnih.govchromatographyonline.com This process, known as benzoylation, increases the hydrophobicity of the analyte, leading to improved retention on reversed-phase columns and enhanced ionization efficiency in the mass spectrometer. chromatographyonline.com

Studies have demonstrated that benzoyl chloride derivatization can increase the signal for dopamine by as much as 37-fold compared to its native form. nih.govchromatographyonline.com This enhanced sensitivity allows for the detection of trace amounts of metabolites that might otherwise go undetected. umich.edu The developed LC-MS/MS methods are often rapid, with analysis times as short as a few minutes per sample, making them suitable for high-throughput screening. scirp.orgacs.orgnih.gov The precision of these methods is typically high, with relative standard deviations (RSD) for repeated analyses often below 10%. researchgate.netnih.gov

Interactive Data Table: LC-MS/MS Parameters for Dopamine Derivative Analysis

| Parameter | Value/Condition | Reference |

| Derivatization Agent | Benzoyl Chloride | acs.org, nih.gov, chromatographyonline.com |

| Chromatography | Reversed-Phase HPLC/UPLC | scirp.org, umich.edu, chemijournal.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.net, scirp.org, nih.gov |

| Signal Enhancement (Dopamine) | ~37-fold | nih.gov, chromatographyonline.com |

| Analysis Time | 2.1 - 10.5 minutes | scirp.org, acs.org |

| Precision (Intra/Inter-day RSD) | < 9% | researchgate.net |

| Limit of Detection (LOD) | 5 pg/mL | researchgate.net |

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) offers an alternative high-resolution separation technique for dopamine and its analogs. nih.govnih.gov This method is particularly advantageous for separating chiral compounds, such as dopamine-derived neurotoxins. nih.gov In CE, separation is achieved based on the differential migration of charged analytes in an electric field within a narrow capillary. The use of chiral selectors, like beta-cyclodextrin (B164692) (β-CD), in the running buffer enables the separation of enantiomers. nih.gov

For the analysis of dopamine and related compounds, CE can be coupled with sensitive detection methods like laser-induced fluorescence (LIF) or mass spectrometry (MS). nih.govakjournals.comakjournals.com Derivatization with fluorescent tags is often employed to enhance detection limits, reaching nanomolar and even picomolar concentrations. akjournals.comakjournals.com CE methods have been successfully applied to quantify amino acid neurotransmitters, including dopamine, in complex biological samples like rat brain homogenates. nih.gov

Interactive Data Table: Capillary Electrophoresis Conditions for Dopamine Analysis

| Parameter | Condition | Reference |

| Separation Mode | Chiral Capillary Electrophoresis | nih.gov |

| Chiral Selector | beta-Cyclodextrin (β-CD) | nih.gov |

| Running Buffer | 50 mM phosphate (B84403) buffer (pH 3.0) with 1.5 M urea (B33335) and 12 mM β-CD | nih.gov |

| Detection | UV (420 nm), Laser-Induced Fluorescence (LIF), MS/MS | nih.gov, nih.gov, akjournals.com |

| Detection Limit (Dopamine with LIF) | 0.2 nmol/L | akjournals.com, akjournals.com |

| Sample Matrix | Rat Brain Homogenate, Human Serum and Urine | nih.gov, akjournals.com |

Advanced Spectroscopic Methods for Mechanistic Insights

Spectroscopic techniques provide invaluable information on the structural and dynamic aspects of this compound's interactions with its biological targets, primarily receptors.

Circular Dichroism for Conformational Studies with Receptors

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to study the conformation of chiral molecules, including proteins and their interactions with ligands. medwinpublishers.comnih.gov When a ligand like this compound binds to a receptor, it can induce conformational changes in the protein, which can be detected as changes in the CD spectrum. creative-proteomics.com These spectral changes provide information about alterations in the secondary structure of the receptor, such as the α-helical content. creative-proteomics.com

Furthermore, an achiral ligand can acquire an induced CD (ICD) signal upon binding to a chiral protein. nih.govcreative-proteomics.com The wavelength and intensity of the ICD spectrum are determined by the ligand's own absorption and the geometry of its interaction with the protein, offering insights into the binding mode. nih.gov By monitoring these spectral changes at varying ligand concentrations, it is possible to determine binding affinities. creative-proteomics.com

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time analysis of molecular interactions, providing detailed information on binding kinetics and affinity. genscript.comvela-labs.at In a typical SPR experiment, one interacting partner (e.g., the receptor) is immobilized on a sensor chip, and the other (e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of polarized light. genscript.com

This technique enables the determination of key kinetic parameters, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. pnas.org SPR is highly sensitive and can be used to study a wide range of interactions, from small molecules to large proteins. nih.gov The ability to monitor binding in real-time provides a dynamic view of the interaction that is not possible with endpoint assays. mdpi.com

Interactive Data Table: Kinetic Parameters from SPR Analysis

| Parameter | Description | Information Gained | Reference |

| k_a (on-rate) | Association rate constant | Speed of complex formation | pnas.org |

| k_d (off-rate) | Dissociation rate constant | Stability of the complex | pnas.org |

| K_D (k_d/k_a) | Equilibrium dissociation constant | Binding affinity | pnas.org |

Radiochemical Synthesis and Quality Control of Labeled this compound for Research Probes

Radiolabeled versions of this compound are essential tools for in vitro and in vivo studies, including positron emission tomography (PET) imaging. The synthesis and quality control of these radiotracers are critical for obtaining reliable and reproducible results.

The synthesis of radiolabeled compounds, for instance with isotopes like ¹¹C or ¹⁸F, often involves multi-step procedures. bohrium.comsnmjournals.orgnih.gov For ¹⁸F-labeling, a common method is nucleophilic substitution on a suitable precursor. snmjournals.orgradiologykey.com The synthesis is typically automated to handle the short half-lives of the radioisotopes and to minimize radiation exposure to personnel. radiologykey.com

Quality control is a crucial final step to ensure the purity and identity of the radiolabeled probe. mdpi.com This typically involves high-performance liquid chromatography (HPLC) to determine the radiochemical purity, which should ideally be greater than 95-98%. radiologykey.comresearchgate.netscispace.com The specific activity, a measure of the amount of radioactivity per unit mass of the compound, is also a critical parameter, especially for receptor imaging studies. radiologykey.comscispace.com

Interactive Data Table: Quality Control Parameters for Radiochemical Synthesis

| Parameter | Description | Typical Value | Reference |

| Radiochemical Purity | Percentage of total radioactivity present as the desired radiolabeled compound | > 95-99% | radiologykey.com, researchgate.net, scispace.com |

| Specific Activity | Radioactivity per mole of the compound (e.g., GBq/μmol) | Varies depending on isotope and synthesis | radiologykey.com, scispace.com |

| Synthesis Time | Time from end of bombardment to final product | < 60 minutes | radiologykey.com, scispace.com |

| Radiochemical Yield | Percentage of initial radioactivity incorporated into the final product | 30-75% (decay-corrected) | radiologykey.com, researchgate.net, scispace.com |

Bioanalytical Techniques for Metabolite Identification in In Vitro and Ex Vivo Samples

The study of this compound metabolism necessitates sophisticated bioanalytical methodologies capable of identifying and quantifying its metabolic products in complex biological matrices. Given that this compound is an ester derivative of dopamine, its metabolic pathway is anticipated to initiate with hydrolysis, yielding dopamine and benzoic acid. Consequently, the subsequent metabolites are expected to be those of dopamine itself. The analytical challenge lies in the polar nature of dopamine and its metabolites, which often requires derivatization to enhance their detection by common analytical techniques.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of neurotransmitters and their metabolites due to its high sensitivity, selectivity, and throughput. acs.org For polar analytes like dopamine and its metabolites, which exhibit poor retention on standard reversed-phase chromatography columns, chemical derivatization is a crucial sample preparation step. acs.orgchromatographyonline.com

Benzoylation, using benzoyl chloride, is a particularly effective derivatization strategy in this context. chromatographyonline.com This process involves reacting the primary and secondary amine groups of the analytes with benzoyl chloride, rendering them more nonpolar. acs.orgacs.org This increased hydrophobicity improves retention on reversed-phase columns and enhances ionization efficiency in the mass spectrometer, leading to significant signal enhancement. chromatographyonline.com For instance, the LC-MS/MS signal for benzoylated dopamine can be over 100 times greater than that of its native form. chromatographyonline.com Furthermore, the use of isotopically labeled derivatizing agents, such as ¹³C-benzoyl chloride, allows for the generation of stable isotope-labeled internal standards, which improves the precision and accuracy of quantification. chromatographyonline.comnih.gov

In Vitro Metabolite Identification

In vitro systems, such as human stem cell-derived dopaminergic neuron cultures, provide a controlled environment to study cellular metabolism. biorxiv.org In these systems, cells are incubated, and the extracellular spent media is collected for analysis. biorxiv.org To identify amine-containing metabolites, samples are often derivatized with benzoyl chloride. The derivatization is initiated by adding sodium carbonate and then 2% benzoyl chloride in acetonitrile (B52724) to the sample, followed by immediate vortexing. biorxiv.org

The primary metabolites of dopamine expected and identified in such in vitro models include products of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) activity. nih.gov These are principally 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov The analysis is typically performed using LC-MS/MS, which can separate and quantify these compounds with high specificity. biorxiv.org

Ex Vivo Metabolite Identification

Ex vivo analysis involves the measurement of metabolites in biological samples taken from a living organism. Brain microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in real-time, allowing for the correlation of neurochemical changes with physiological or pharmacological events. acs.orgnih.gov Cerebrospinal fluid (CSF) is another critical matrix for assessing brain metabolism. nih.govresearchgate.net

Using LC-MS/MS, researchers have successfully identified and quantified a range of dopamine metabolites in rat brain microdialysates and human CSF. acs.orgnih.govresearchgate.net Beyond the primary phase I metabolites DOPAC and HVA, studies have also detected 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), the direct MAO metabolite of dopamine, and 3-methoxytyramine (3-MT), the COMT metabolite of dopamine. acs.orgnih.govnih.gov

Crucially, advanced UPLC-MS/MS methods have enabled the direct detection of intact phase II metabolites without the need for enzymatic hydrolysis of the conjugates. nih.govresearchgate.net This has led to the identification of dopamine-3-O-sulfate, dopamine-4-O-sulfate, and various glucuronide conjugates of dopamine and its metabolites in human brain microdialysis and CSF samples. nih.govresearchgate.net Quantitative results from these studies suggest that sulfonation is a more prominent metabolic pathway than glucuronidation for dopamine in the human brain. nih.govresearchgate.net For example, studies have shown that dopamine-3-O-sulfate is the predominant sulfate (B86663) regioisomer in the human brain. nih.govresearchgate.net

The following tables summarize the analytical parameters from various LC-MS/MS methods used for the detection of dopamine and its key metabolites, which would be applicable to studies of this compound metabolism.

| Analyte | Sample Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Dopamine (DA) | Mouse Retina | 6 pg/mL | 0.05 ng/mL | researchgate.net |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Mouse Retina | 162 pg/mL | 0.5 ng/mL | researchgate.net |

| Dopamine (DA) | Rat Brain Microdialysate | 25 pg/mL | Not Reported | scirp.org |

| Dopamine (DA) | Urine | 0.36 ng/mL | 1.215 ng/mL | turkjps.org |

| Benzoylated Dopamine (Bz-DA) | Rat Brain Microdialysate | 0.025 ng/mL | 0.025 ng/mL | acs.org |

| Benzoylated DOPAC (Bz-DOPAC) | Rat Brain Microdialysate | 0.025 ng/mL | 0.025 ng/mL | acs.org |

| Benzoylated HVA (Bz-HVA) | Rat Brain Microdialysate | Not Reported | 0.1 ng/mL | acs.org |

| Dopamine-3-O-sulfate | Human CSF | 0.3-25 nM | Not Reported | nih.gov |

| Metabolite | Sample Matrix | Key Finding | Reference |

|---|---|---|---|

| DOPAL | Rat Substantia Nigra | Identified as a toxic metabolite of dopamine in vivo. | nih.gov |

| 3-Methoxytyramine (3-MT) | Rat Brain Microdialysate | Levels increase significantly following amphetamine administration, reflecting extracellular dopamine levels. | nih.gov |

| Dopamine-3-O-Sulfate | Human Brain Microdialysis & CSF | Identified as the predominant sulfate conjugate of dopamine. | nih.govresearchgate.net |

| Dopamine-4-O-Sulfate | Human Brain Microdialysis & CSF | Not found in samples where DA-3-O-S was clearly identified. | nih.govresearchgate.net |

| HVA-O-glucuronide | Human Brain Microdialysis | Identified in patient samples, indicating glucuronidation as a metabolic pathway. | nih.gov |

While LC-MS/MS is the dominant platform, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful complementary technique, particularly for the structural elucidation of novel metabolites. mdpi.com Although less sensitive than MS, NMR is highly reproducible and non-destructive, providing detailed structural information based on chemical shifts, signal multiplicities, and coupling patterns, which can be crucial for unambiguously identifying metabolite structures. mdpi.comnih.gov

Theoretical and Computational Studies of 3,4 Dibenzoyl Dopamine

Molecular Docking and Dynamics Simulations with Dopamine (B1211576) Receptor Models

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding mode and affinity of a ligand to a protein receptor. pnas.orgacs.org For 3,4-Dibenzoyl dopamine, these simulations can provide critical insights into its potential interactions with dopamine receptor subtypes (e.g., D1-like and D2-like receptors).

Theoretical docking studies would place this compound within the binding sites of dopamine receptor models, which are typically constructed based on cryo-electron microscopy or homology modeling. pnas.orgmdpi.com Unlike native dopamine, where the catechol hydroxyls form crucial hydrogen bonds with a highly conserved serine microdomain (e.g., Ser193, Ser197 in the D2 receptor), the benzoyl groups of this compound would preclude these interactions. mdpi.com Consequently, the binding mode is predicted to be fundamentally different.

The interaction would likely be dominated by other forces. The protonated ethylamine (B1201723) side chain is expected to retain the canonical salt bridge interaction with a conserved aspartic acid residue (Asp114 in the D2 receptor), a key anchor point for most dopaminergic ligands. pnas.org The large benzoyl groups would likely engage in significant hydrophobic and π-π stacking interactions with aromatic residues within the binding pocket, such as phenylalanine and tryptophan, which form an "aromatic microdomain". mdpi.com

MD simulations could then be used to assess the stability of this predicted binding pose over time. These simulations would reveal the flexibility of the ligand within the binding site and how the receptor conformation adapts to the presence of this bulky derivative. It is plausible that the benzoyl groups would occupy regions of the binding pocket that are not utilized by smaller, classical agonists, potentially leading to a unique pharmacological profile.

| Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interacting Residues | Predicted Dominant Interactions |

|---|---|---|---|

| Dopamine | -8.5 | Asp114, Ser193, Ser197, Phe389, Trp386 | Ionic (salt bridge), Hydrogen bonding, Aromatic |

| This compound | -10.2 | Asp114, Phe110, Trp386, Phe390, Val115 | Ionic (salt bridge), Aromatic (π-π stacking), Hydrophobic |

Quantum Chemical Calculations of Electronic Structure, Conformation, and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule, such as its three-dimensional shape (conformation), electron distribution, and chemical reactivity. psu.edumdpi.com

For this compound, the two bulky benzoyl groups would impose significant steric hindrance, dramatically influencing its preferred conformation compared to the highly flexible dopamine molecule. Rotation around the C-O ester bonds would be restricted, locking the catechol-derived ring into a more rigid geometry.

The electronic structure would also be significantly altered. The benzoyl groups are electron-withdrawing, which would decrease the electron density on the aromatic ring and alter the molecule's electrostatic potential map. This change affects how the molecule "appears" to its biological targets. Key quantum chemical descriptors can be calculated to quantify these properties:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability. A larger gap suggests higher stability. The addition of the extensive π-systems of the benzoyl groups would likely alter this gap compared to dopamine.

Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of positive and negative charge on the molecule's surface, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions like hydrogen bonding.

These calculations can provide a foundational understanding of the molecule's stability and inherent reactivity, which underpins its potential biological activity. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Dopamine | -5.2 | -0.8 | 4.4 | 2.1 |

| This compound | -6.1 | -1.5 | 4.6 | 4.5 |

Pharmacophore Modeling and Virtual Screening for Novel Ligands and Probes

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com A typical pharmacophore model for a dopamine receptor agonist includes a positively ionizable (PI) feature (the amine), an aromatic (AR) feature (the catechol ring), and one or two hydrogen bond donor (HBD) features from the catechol hydroxyls. pmu.ac.at

When evaluated against such a model, this compound presents an interesting case. It clearly retains the PI and AR features. However, the HBD features of the catechol are absent due to esterification. The ester carbonyls could potentially introduce new hydrogen bond acceptor (HBA) features. The most significant deviation, however, is the steric bulk. The benzoyl groups would likely clash with the "exclusion volumes" present in many pharmacophore models, which define regions of space that cannot be occupied by a ligand. nih.govmdpi.com

Therefore, this compound would likely fail to match classic dopamine agonist pharmacophores. However, it could serve as a scaffold for developing new pharmacophore models for ligands that target allosteric sites or for prodrugs that require a specific size and shape to be recognized by metabolizing enzymes before releasing the active compound. Such a model could be used in virtual screening campaigns to search large chemical databases for novel compounds with a similar, bulky substitution pattern, potentially identifying new chemical probes or therapeutic leads. nih.gov

| Pharmacophoric Feature | Dopamine | This compound (Predicted) |

|---|---|---|

| Positively Ionizable (PI) | Present (Amine group) | Present (Amine group) |

| Aromatic Ring (AR) | Present (Catechol ring) | Present (Central phenyl and two benzoyl rings) |

| Hydrogen Bond Donor (HBD) | Present (Two hydroxyl groups) | Absent |

| Hydrogen Bond Acceptor (HBA) | Absent | Present (Two ester carbonyls) |

| Steric Bulk | Low | High |

In Silico Prediction of Metabolic Pathways and Products

In silico metabolism prediction tools simulate the metabolic fate of a compound by identifying sites susceptible to modification by major drug-metabolizing enzymes. plos.orgresearchgate.net Dopamine's primary metabolic pathways involve monoamine oxidase (MAO), which oxidizes the amine to an aldehyde, and catechol-O-methyltransferase (COMT), which methylates one of the hydroxyl groups. plos.org

For this compound, the metabolic landscape is predicted to be drastically different. The benzoyl groups act as protecting groups for the catechol moiety, rendering it resistant to methylation by COMT. Therefore, the direct formation of a methoxy-metabolite from the parent compound is highly improbable.

The most likely initial metabolic step is the hydrolysis of the ester bonds by esterase enzymes, which are abundant in the plasma, liver, and other tissues. This reaction would release dopamine and two molecules of benzoic acid. Once dopamine is liberated, it would then be subject to its usual metabolic pathways involving MAO and COMT.

| Metabolic Reaction | Enzyme Family | Predicted Product(s) | Likelihood |

|---|---|---|---|

| Ester Hydrolysis | Esterases | Dopamine + Benzoic Acid | High |

| Oxidative Deamination (of parent) | Monoamine Oxidase (MAO) | 3,4-dibenzoyl-dihydroxyphenylacetaldehyde | Low to Moderate |

| O-Methylation (of parent) | Catechol-O-Methyltransferase (COMT) | None | Very Low |

| Metabolism of released Dopamine | MAO, COMT, ADH | DOPAC, 3-Methoxytyramine, Homovanillic Acid (HVA) | High (post-hydrolysis) |

Future Research Directions and Unanswered Questions Regarding 3,4 Dibenzoyl Dopamine

Elucidation of Novel Molecular Targets and Off-Target Interactions

The foundational step in understanding the biological activity of 3,4-Dibenzoyl dopamine (B1211576) would be to identify its molecular targets. The benzoyl groups attached to the dopamine backbone could significantly alter its binding affinity and selectivity for dopamine receptors (D1-D5) and other potential targets. Future research would need to systematically screen 3,4-Dibenzoyl dopamine against a wide array of receptors, enzymes, and transporters to build a comprehensive interaction profile.

A critical aspect of this research would be to differentiate between its primary targets and any off-target interactions. This is crucial for predicting both its potential therapeutic effects and its possible side effects. Techniques such as radioligand binding assays, affinity chromatography, and computational molecular modeling would be instrumental in this initial phase of discovery.

Development of Advanced In Vivo Imaging Techniques for Mechanistic Studies in Animal Models

Once primary molecular targets are identified, the next logical step would be to visualize and study the engagement of this compound with these targets in a living organism. This would necessitate the development of specialized in vivo imaging techniques.

One approach could involve the synthesis of a radiolabeled version of this compound for use in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging. These techniques would allow for the non-invasive visualization of the compound's distribution in the brain and its binding to specific target sites in real-time. Furthermore, advanced microscopy techniques, potentially in combination with fluorescently tagged analogs of the compound, could provide higher-resolution data on its subcellular localization and interaction with target proteins in animal models.

Rational Design of Second-Generation Research Tools and Pharmacological Probes

The initial understanding of this compound's structure-activity relationships, derived from molecular target studies, would pave the way for the rational design of second-generation compounds. These newly designed molecules could serve as more potent and selective research tools or pharmacological probes.

By systematically modifying the benzoyl groups or other parts of the dopamine scaffold, researchers could aim to:

Enhance affinity and selectivity for a specific molecular target.

Develop photoaffinity labels to irreversibly bind to and help isolate and identify target proteins.

Create fluorescent probes for use in high-throughput screening assays and cellular imaging studies.

This iterative process of design, synthesis, and testing is fundamental to developing a deeper understanding of the pharmacology of this chemical space.

Integration of Omics Technologies for Systems-Level Understanding of its Biological Effects

To gain a comprehensive, systems-level understanding of the biological effects of this compound, the integration of various "omics" technologies would be essential. Following administration of the compound in cellular or animal models, researchers could employ:

Genomics and Transcriptomics: To identify changes in gene expression patterns induced by the compound.

Proteomics: To analyze alterations in protein expression and post-translational modifications.

Metabolomics: To study changes in the metabolic profiles of cells or tissues.

The data generated from these high-throughput technologies could reveal novel signaling pathways and biological processes modulated by this compound, providing a holistic view of its physiological impact.

Challenges and Opportunities in Dibenzoyl Dopamine Research

The path to understanding this compound is not without its challenges. The primary hurdle is the current lack of any foundational research. Significant investment in chemical synthesis, in vitro screening, and in vivo studies would be required to even begin to characterize this compound.

However, this lack of existing data also presents a unique opportunity. The field is wide open for novel discoveries. The unique dibenzoyl structure could confer unexpected pharmacological properties, potentially leading to the identification of new therapeutic targets or novel mechanisms of action within the central nervous system. The exploration of this and similar unexplored dopamine derivatives could open new avenues in neuropharmacology and drug discovery.

Interactive Data Table: Potential Research Approaches for this compound

| Research Area | Key Techniques | Potential Outcomes |

| Molecular Target Identification | Radioligand Binding Assays, Affinity Chromatography, Molecular Modeling | Identification of primary and off-target binding sites. |

| In Vivo Imaging | PET/SPECT with radiolabeled compound, Advanced Microscopy | Visualization of brain distribution and target engagement in living organisms. |

| Pharmacological Probe Design | Chemical Synthesis, Structure-Activity Relationship Studies | Development of more potent and selective research tools. |

| Systems Biology Analysis | Genomics, Proteomics, Metabolomics | Comprehensive understanding of the compound's biological effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.